2-Amino-N-(4-bromo-benzyl)-acetamide 2-Amino-N-(4-bromo-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.: 1249577-42-1
VCID: VC3407238
InChI: InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
SMILES: C1=CC(=CC=C1CNC(=O)CN)Br
Molecular Formula: C9H11BrN2O
Molecular Weight: 243.1 g/mol

2-Amino-N-(4-bromo-benzyl)-acetamide

CAS No.: 1249577-42-1

Cat. No.: VC3407238

Molecular Formula: C9H11BrN2O

Molecular Weight: 243.1 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(4-bromo-benzyl)-acetamide - 1249577-42-1

Specification

CAS No. 1249577-42-1
Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
IUPAC Name 2-amino-N-[(4-bromophenyl)methyl]acetamide
Standard InChI InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
Standard InChI Key AVLAOJKDINCIHT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)CN)Br
Canonical SMILES C1=CC(=CC=C1CNC(=O)CN)Br

Introduction

Chemical Structure and Properties

2-Amino-N-(4-bromo-benzyl)-acetamide is characterized by a primary amine group attached to an acetamide backbone with a para-bromobenzyl substituent. This structural arrangement confers specific physical and chemical properties that are of interest to researchers in various fields.

Basic Identification Data

The following table summarizes the key identification parameters of 2-Amino-N-(4-bromo-benzyl)-acetamide:

ParameterValue
CAS Number1249577-42-1
Molecular FormulaC₉H₁₁BrN₂O
Molecular Weight243.10 g/mol
IUPAC Name2-amino-N-[(4-bromophenyl)methyl]acetamide
Standard InChIInChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)
Standard InChIKeyQBIJYMCFNCHRIN-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)Br)CNC(=O)CN
PubChem Compound ID61401818

This compound features a brominated benzyl group attached to an acetamide backbone, creating a structure with potential for various biochemical interactions .

Physicochemical Properties

The compound exhibits the following physicochemical characteristics:

PropertyDescription
Physical StateSolid at room temperature
AppearanceWhite to off-white crystalline powder
Purity (Commercial)Minimum 95%
SolubilitySoluble in DMSO, DMF; poorly soluble in water
StabilityRelatively stable under normal laboratory conditions

Structural Characterization

The structural characterization of 2-Amino-N-(4-bromo-benzyl)-acetamide involves various spectroscopic techniques that provide valuable information about its molecular arrangement and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For compounds with similar structural features, the following NMR signals would be expected:

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic protons: δ 7.50-7.20 ppm (multiplet)

  • -NH- proton: δ ~8.5 ppm (broad singlet)

  • -CH₂- (benzyl): δ ~4.2 ppm (doublet)

  • -CH₂- (glycine): δ ~3.5 ppm (singlet)

  • -NH₂ protons: δ ~1.8 ppm (broad singlet)

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl carbon: δ ~170 ppm

  • Aromatic carbons: δ 140-120 ppm

  • C-Br carbon: δ ~120 ppm

  • -CH₂- carbons: δ 45-40 ppm

Mass Spectrometry

The mass spectrum would typically show:

  • Molecular ion peaks corresponding to the bromine isotope pattern (M⁺ and M+2⁺)

  • Fragmentation pattern including loss of the amino group and cleavage of the amide bond

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Amino-N-(4-bromo-benzyl)-acetamide can be achieved through several synthetic routes. Based on the synthesis of similar compounds reported in the literature, the following strategies are commonly employed:

Amide Coupling Route

This is the most direct approach involving:

  • Reaction of protected glycine with 4-bromobenzylamine

  • Coupling using reagents such as HATU, EDC/HOBt, or DCC

  • Deprotection to reveal the primary amine

Nucleophilic Substitution Route

An alternative pathway involves:

  • Reaction of 4-bromobenzylamine with a haloacetamide derivative

  • Subsequent substitution with an azide or phthalimide

  • Reduction or hydrolysis to yield the primary amine

Similar synthetic approaches have been documented for related compounds in pharmaceutical research .

Reaction Scheme Example

A typical synthesis might follow this general scheme:

  • Boc-glycine + 4-bromobenzylamine → Boc-protected intermediate

  • Coupling reagent (HATU/DIPEA) in DMF or DCM

  • Deprotection with TFA or HCl to yield 2-Amino-N-(4-bromo-benzyl)-acetamide

Structural Relationship with Similar Compounds

2-Amino-N-(4-bromo-benzyl)-acetamide shares structural similarities with several compounds that have been studied more extensively. The table below highlights some of these related compounds and their structural differences:

CompoundMolecular FormulaKey Structural Difference
2-Amino-N-(4-bromo-benzyl)-N-methyl-acetamideC₁₀H₁₃BrN₂OContains N-methyl group
2-Amino-N-(3-bromo-benzyl)-acetamideC₉H₁₁BrN₂OBromine at meta position
2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamideC₁₂H₁₅BrN₂OContains N-cyclopropyl group
2-bromo-N-(4-ethoxyphenyl)acetamideC₁₀H₁₂BrNO₂Different arrangement with ethoxy group

Understanding these structural relationships is crucial for predicting potential biological activities and developing structure-activity relationships.

Research Applications

2-Amino-N-(4-bromo-benzyl)-acetamide has several potential applications in research settings:

Medicinal Chemistry

In medicinal chemistry, this compound serves as:

  • A building block for the synthesis of more complex bioactive molecules

  • A scaffold for developing structure-activity relationships

  • A potential pharmacophore for drug discovery programs

Chemical Biology

In chemical biology applications, the compound might be used as:

  • A probe for investigating specific protein-ligand interactions

  • A starting point for developing tool compounds

  • A component in the study of biological pathways

Pharmaceutical Research

In pharmaceutical research, potential applications include:

  • Precursor for developing novel therapeutic agents

  • Model compound for studying drug metabolism and pharmacokinetics

  • Reference compound for analytical method development

Current Research Challenges and Future Directions

The research on 2-Amino-N-(4-bromo-benzyl)-acetamide faces several challenges and opportunities:

Synthesis Optimization

Current challenges include:

  • Developing more efficient synthetic routes with higher yields

  • Establishing scalable processes for larger-scale production

  • Implementing green chemistry approaches to minimize environmental impact

Biological Activity Profiling

Future research directions should focus on:

  • Comprehensive screening against various biological targets

  • Detailed structure-activity relationship studies

  • Investigation of potential therapeutic applications

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